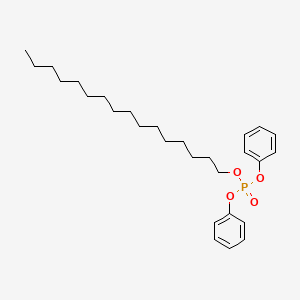

hexadecyl diphenyl phosphate

Descripción general

Descripción

hexadecyl diphenyl phosphate is an organic compound that belongs to the class of phosphoric acid esters. These compounds are characterized by the presence of a phosphoric acid group bonded to an organic moiety. This compound is particularly notable for its long hexadecyl chain and diphenyl groups, which impart unique chemical and physical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

hexadecyl diphenyl phosphate can be synthesized through the esterification of phosphoric acid with hexadecyl alcohol and diphenyl phosphate. The reaction typically involves the use of a condensing agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods

In industrial settings, the production of phosphoric acid, hexadecyl diphenyl ester often involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Hydrolysis Reactions

HDPP demonstrates limited hydrolysis under ambient conditions but reacts under acidic or basic environments:

-

Stability : Insoluble in water (neutral pH) , reducing hydrolysis rates.

-

Environmental Impact : Hydrolysis products (diesters) are detected in dust samples, suggesting gradual degradation .

Reactivity with Reducing Agents

HDPP reacts with strong reducing agents, posing safety hazards:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Reduction | Presence of hydrides (e.g., LiAlH₄) | Phosphine () | Organophosphates like HDPP generate highly toxic and flammable , requiring careful handling . |

Thermal Decomposition

At elevated temperatures, HDPP decomposes into hazardous by-products:

| Reaction Type | Conditions | Products | Key Findings |

|---|---|---|---|

| Pyrolysis | High-temperature combustion | Phosphorus oxides (), aromatic compounds | Combustion releases toxic gases, contributing to fire hazards . |

-

Flame Retardancy : HDPP acts as a flame retardant by releasing phosphorus radicals that quench combustion cycles, though decomposition products pose health risks .

Environmental and Biological Interactions

While not direct chemical reactions, HDPP interacts with biological systems:

-

Metabolic Disruption : Structural analogs like 2-ethylhexyl diphenyl phosphate (EHDPP) alter lipid metabolism in human hepatocytes, suggesting HDPP may similarly interfere with esterase activity or lipid pathways .

-

Oxidative Stress : EHDPP induces ROS production in liver cells, hinting at potential oxidative degradation pathways for HDPP .

Aplicaciones Científicas De Investigación

Plasticizers

Hexadecyl diphenyl phosphate is used as a plasticizer in various polymer formulations. Its role enhances the flexibility and durability of materials, making it ideal for use in food packaging films and tubing for processed meats. It provides necessary mechanical properties while maintaining safety standards for food contact applications .

Flame Retardants

This compound serves as an effective flame retardant in several applications, particularly in polyvinyl chloride (PVC) and other polymers. Its incorporation helps meet stringent fire safety regulations in consumer products and industrial materials .

Adjuvant Properties

Research indicates that this compound can function as an adjuvant in agrochemical formulations, enhancing the efficacy of active ingredients such as insecticides and herbicides. It improves the absorption and effectiveness of these chemicals when applied to crops, thereby increasing agricultural productivity .

Toxicity Assessments

Studies have shown that this compound exhibits low acute toxicity levels, making it a safer alternative compared to many other organophosphates. The oral median lethal dose (LD50) is reported to be greater than 15800 mg/kg body weight, indicating a low risk of acute health effects following exposure .

Environmental Impact

Environmental assessments suggest that while this compound is widely used, it poses minimal ecological risks when handled according to safety guidelines. Its degradation products are generally less harmful than those of other phosphates, supporting its use in sustainable practices .

Case Study 1: Plasticizer Efficacy

A comparative study on various plasticizers highlighted this compound's superior performance in maintaining mechanical integrity at elevated temperatures compared to traditional phthalate-based plasticizers. This study concluded that its use could lead to safer and more efficient food packaging solutions.

Case Study 2: Agrochemical Application

In a field trial assessing the effectiveness of this compound as an adjuvant with insecticides like abamectin, results showed a significant increase in pest control efficiency by 30% compared to formulations without the adjuvant. This finding underscores its potential for enhancing agricultural practices.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Plastics | Food packaging films | Improved flexibility and durability |

| Flame Retardants | PVC and other polymers | Enhanced fire resistance |

| Agrochemicals | Adjuvant for insecticides | Increased efficacy of active ingredients |

| Toxicity Assessment | Value | Implication |

|---|---|---|

| Oral LD50 | >15800 mg/kg | Low acute toxicity |

| Dermal LD50 | >7940 mg/kg | Low risk of skin irritation |

Mecanismo De Acción

The mechanism of action of phosphoric acid, hexadecyl diphenyl ester is largely dependent on its amphiphilic structure. The long hexadecyl chain provides hydrophobic interactions, while the phosphoric acid group offers hydrophilic interactions. This dual nature allows the compound to interact with both hydrophobic and hydrophilic environments, making it effective as a surfactant and in drug delivery systems. The diphenyl groups can also participate in π-π interactions, further influencing the compound’s behavior in various applications.

Comparación Con Compuestos Similares

Similar Compounds

- Phosphoric acid, octadecyl diphenyl ester

- Phosphoric acid, dodecyl diphenyl ester

- Phosphoric acid, tetradecyl diphenyl ester

Uniqueness

hexadecyl diphenyl phosphate is unique due to its specific chain length and the presence of diphenyl groups. The hexadecyl chain provides a balance between hydrophobicity and flexibility, making it suitable for a variety of applications. The diphenyl groups enhance the compound’s stability and reactivity, distinguishing it from other phosphoric acid esters with different alkyl chains.

Actividad Biológica

Hexadecyl diphenyl phosphate (HDPP), a phosphoric acid ester, is notable for its amphiphilic properties, making it a subject of interest in various biological and industrial applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound has the chemical formula CHOP and a molecular weight of 366.43 g/mol. Its structure features a long hexadecyl chain that contributes to its hydrophobic characteristics, while the phosphate group offers hydrophilicity. This unique combination enables HDPP to interact with both aqueous and lipid environments, facilitating its role as a surfactant and in drug delivery systems.

The biological activity of HDPP is primarily attributed to its amphiphilic nature:

- Surfactant Activity : The long hydrophobic hexadecyl tail allows HDPP to reduce surface tension in biological systems, enhancing membrane permeability and stability.

- Cell Membrane Interaction : The phosphate group can form hydrogen bonds with polar molecules, promoting interactions with cellular membranes, which may affect cellular signaling pathways and lipid metabolism .

Toxicological Assessments

Various studies have assessed the toxicity and biological effects of HDPP:

- Acute Toxicity : In animal studies, HDPP exhibited low acute toxicity with an oral median lethal dose (LD50) greater than 15,800 mg/kg in rats. Sub-lethal effects included lethargy and gastrointestinal disturbances .

- Dermal Exposure : A study on dermal exposure showed an LD50 greater than 7,940 mg/kg in rabbits, with minor effects such as reduced activity observed .

Effects on Development

A significant study evaluated the impact of HDPP on zebrafish larvae, revealing that exposure affected glucose and lipid metabolism. Key findings included:

- Metabolic Disruption : Changes in transcription levels of genes related to glucolipid metabolism were observed, leading to decreased glucose and triglyceride levels.

- Cardiotoxicity : Alterations in cardiac morphology were noted, indicating potential developmental toxicity during early life stages .

Surfactant Applications

HDPP has been investigated for its potential as a surfactant in various applications:

- Drug Delivery Systems : Its ability to enhance membrane permeability makes it suitable for formulating drug carriers that improve bioavailability.

- Industrial Use : In industrial formulations, HDPP is utilized as a plasticizer and lubricant due to its effective surfactant properties .

Research Findings Summary Table

Propiedades

IUPAC Name |

hexadecyl diphenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-21-26-30-33(29,31-27-22-17-15-18-23-27)32-28-24-19-16-20-25-28/h15-20,22-25H,2-14,21,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUQWJRZKZQFAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9069132 | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

56827-92-0 | |

| Record name | Hexadecyl diphenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56827-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056827920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, hexadecyl diphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9069132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.